molecular formula C24H21NO3 B3228831 2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione CAS No. 1269514-88-6

2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione

Cat. No.: B3228831
CAS No.: 1269514-88-6
M. Wt: 371.4 g/mol
InChI Key: VCSFLEYSJVECHV-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione is a complex organic compound that belongs to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde and an aminoacetaldehyde diethyl acetal.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Addition of the Phenethyl Group: The phenethyl group can be added through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be used to replace the benzyloxy or phenethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Benzyl chloride (C7H7Cl), phenethyl chloride (C8H9Cl), aluminum chloride (AlCl3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.

    Biology: It may serve as a probe to study biological processes involving isoquinoline derivatives.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione would depend on its specific interactions with biological targets. Isoquinoline derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The benzyloxy and phenethyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the phenethyl group.

    4-Phenethylisoquinoline: Similar structure but lacks the benzyloxy group.

    2-(Benzyloxy)-4-methylisoquinoline: Similar structure but has a methyl group instead of a phenethyl group.

Uniqueness

2-(Benzyloxy)-4-phenethylisoquinoline-1,3(2H,4H)-dione is unique due to the presence of both the benzyloxy and phenethyl groups, which may confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-phenylethyl)-2-phenylmethoxy-4H-isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23-21-14-8-7-13-20(21)22(16-15-18-9-3-1-4-10-18)24(27)25(23)28-17-19-11-5-2-6-12-19/h1-14,22H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSFLEYSJVECHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2C3=CC=CC=C3C(=O)N(C2=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001171620
Record name 4-(2-Phenylethyl)-2-(phenylmethoxy)-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269514-88-6
Record name 4-(2-Phenylethyl)-2-(phenylmethoxy)-1,3(2H,4H)-isoquinolinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269514-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Phenylethyl)-2-(phenylmethoxy)-1,3(2H,4H)-isoquinolinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001171620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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